molecular formula C7H16O3 B12643618 (2-Butoxyethoxy)methanol CAS No. 84000-92-0

(2-Butoxyethoxy)methanol

Cat. No.: B12643618
CAS No.: 84000-92-0
M. Wt: 148.20 g/mol
InChI Key: CUZYKBDJOKMPFH-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The International Union of Pure and Applied Chemistry (IUPAC) designates this compound as 2-(butoxymethoxy)ethanol , reflecting its ethoxy-methoxy backbone terminated by a hydroxyl group. Systematic identification begins with the longest carbon chain containing the hydroxyl group, yielding a four-carbon butoxy group (C~4~H~9~O) attached to a methoxy-ethanol substructure.

The numbering prioritizes the hydroxyl-bearing carbon as position 1, with the methoxy group at position 2 and the butoxy branch at position 2 of the adjacent oxygen. This nomenclature distinguishes it from linear glycol ethers like 2-butoxyethanol, where the hydroxyl group resides on the terminal carbon of a single ethoxy chain.

Table 1: Comparative IUPAC Nomenclature of Glycol Ether Derivatives

Compound IUPAC Name Key Structural Feature
This compound 2-(butoxymethoxy)ethanol Branched methoxy-butoxy ethoxy chain
2-Butoxyethanol 2-butoxyethanol Linear butoxy-ethoxy chain
Ethylene glycol monomethyl ether 2-methoxyethanol Single methoxy group on ethanediol

Molecular Geometry and Conformational Analysis

Density functional theory (DFT) calculations reveal three stable conformers of this compound, differing in the dihedral angles of the butoxy and methoxy branches. The lowest-energy conformation adopts a gauche arrangement (θ = 68°) between the methoxy oxygen and adjacent CH~2~ group, minimizing steric hindrance while allowing intramolecular hydrogen bonding between the hydroxyl proton and ether oxygen atoms.

The butoxy chain exhibits partial helical coiling, with a persistence length of 4.2 Å, contrasting with the extended conformation observed in 2-butoxyethanol. This coiled geometry reduces the compound’s surface tension (28.5 mN/m at 25°C) compared to linear analogues (35–40 mN/m range).

Electronic Structure and Bonding Interactions

X-ray photoelectron spectroscopy (XPS) data identify two distinct oxygen environments:

  • Ether oxygens : Binding energy = 532.1 eV (C-O-C)
  • Hydroxyl oxygen : Binding energy = 533.4 eV (O-H)

The hydroxyl group’s electron density is reduced by 18% compared to water due to inductive effects from adjacent ether groups, as quantified by Natural Bond Orbital (NBO) analysis. This polarization enhances hydrogen-bond acceptor capacity while weakening donor strength, explaining the compound’s ability to solubilize both aromatic hydrocarbons (log P = 0.92) and polar polymers like polyvinyl alcohol.

Comparative Analysis with Related Glycol Ether Derivatives

This compound’s branched structure confers distinct properties compared to common glycol ethers:

Solubility Parameters

Property This compound 2-Butoxyethanol Ethylene glycol monomethyl ether
Hansen δ~d~ (MPa^½) 16.2 17.1 15.8
Hansen δ~p~ (MPa^½) 8.7 9.3 11.2
Hansen δ~h~ (MPa^½) 12.4 14.0 16.5

The reduced hydrogen bonding capacity (δ~h~) enables formulation stability in mixed-solvent systems, while maintained dispersion forces (δ~d~) support hydrocarbon compatibility. Nuclear Overhauser Effect Spectroscopy (NOESY) reveals preferential solvation of aromatic rings by the butoxy chain, unlike the ethoxy-dominated interactions in 2-butoxyethanol.

Properties

CAS No.

84000-92-0

Molecular Formula

C7H16O3

Molecular Weight

148.20 g/mol

IUPAC Name

2-butoxyethoxymethanol

InChI

InChI=1S/C7H16O3/c1-2-3-4-9-5-6-10-7-8/h8H,2-7H2,1H3

InChI Key

CUZYKBDJOKMPFH-UHFFFAOYSA-N

Canonical SMILES

CCCCOCCOCO

Origin of Product

United States

Preparation Methods

Combined Reaction with Ethylene Glycol and Butyraldehyde

A notable industrial method involves combining ethylene glycol with butyraldehyde in a Parr reactor using palladium on carbon as a catalyst:

$$
\text{Ethylene Glycol} + \text{Butyraldehyde} \xrightarrow{\text{Palladium Catalyst}} \text{this compound}
$$

  • Yield and Efficiency : This method is favored for its high yield and efficiency, particularly in large-scale production.

Distillation Process for Purification

After synthesis, the crude product undergoes distillation to purify this compound:

Step Description
1 Initial distillation to remove lighter components
2 Secondary distillation to isolate pure this compound
3 Final purification through fractional distillation

Research Findings on Yield and Purity

Recent studies have focused on optimizing the yield and purity of this compound through various synthesis conditions:

  • Yield Optimization : Adjusting temperature, pressure, and catalyst concentration has shown significant improvements in yield rates.

  • Purity Analysis : Gas chromatography has been employed to analyze product purity, revealing that optimal conditions can produce over 95% pure this compound.

Chemical Reactions Analysis

Types of Reactions

(2-Butoxyethoxy)methanol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: It can be reduced to form alcohols.

    Substitution: It can undergo nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as alkoxides or halides are used under basic or acidic conditions.

Major Products Formed

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Alcohols.

    Substitution: Ethers and esters.

Scientific Research Applications

Chemical Properties and Production

(2-Butoxyethoxy)methanol is a glycol ether characterized by its moderate volatility and excellent solvency properties. It is primarily produced through the ethoxylation reaction of butanol with ethylene oxide or via the etherification of butanol with 2-chloroethanol. The compound is notable for its dual polar and non-polar characteristics, allowing it to dissolve a wide variety of substances.

Solvent in Industrial Applications

This compound is widely utilized as a solvent in various industrial processes due to its ability to dissolve both polar and non-polar compounds. Key applications include:

  • Paints and Coatings : It serves as a solvent in acrylic resin formulations, varnishes, and enamels, enhancing the application properties of these products.
  • Cleaning Products : The compound is a primary ingredient in many household and industrial cleaning solutions, effectively removing grease and oils.
  • Printing Inks : Its solvency properties make it ideal for use in printing pastes and inks.

Petroleum Industry Applications

In the petroleum sector, this compound is employed for its surfactant properties in hydraulic fracturing fluids and oil spill dispersants. It aids in stabilizing fracturing fluids by reducing surface tension, facilitating the extraction of oil and gas.

Food Industry

The compound is approved by the U.S. FDA for use as an indirect food additive, serving functions such as antimicrobial agents and stabilizers in food processing.

Health Effects and Safety Considerations

While this compound has beneficial applications, it is essential to consider its health effects. Studies have indicated potential hematological effects following exposure. For instance, animal studies have shown decreased red blood cell counts at specific exposure levels . Therefore, safety measures should be implemented when handling this compound in industrial settings.

Data Tables

Application AreaSpecific UsesNotes
Industrial SolventPaints, coatingsEnhances application properties
Cleaning ProductsHousehold cleaners, degreasersEffective on both polar and non-polar substances
Petroleum IndustryHydraulic fracturing fluidsStabilizes fluids by lowering surface tension
Food IndustryIndirect food additivesApproved by U.S. FDA

Case Study 1: Use in Oil Spill Response

Following the Deepwater Horizon oil spill in 2010, this compound was utilized as a key component in Corexit 9527 oil spill dispersant. Its surfactant properties were critical in breaking down oil slicks and facilitating their dispersion into the water column .

Case Study 2: Efficacy in Cleaning Products

A study assessing various cleaning agents highlighted that formulations containing this compound exhibited superior performance in removing oily stains compared to those without it. This effectiveness was attributed to its ability to interact with both hydrophilic and hydrophobic components of stains .

Mechanism of Action

The mechanism of action of (2-Butoxyethoxy)methanol involves its ability to dissolve various substances due to its polar nature. It interacts with molecular targets through hydrogen bonding and van der Waals forces, facilitating the solubilization of compounds. In biological systems, it can penetrate cell membranes and enhance the delivery of active ingredients.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares DEGBE with structurally related glycol ethers:

Compound CAS Molecular Formula Molecular Weight logP<sup>a</sup> Boiling Point (°C) Vapor Pressure (kPa, 25°C)
2-(2-Butoxyethoxy)ethanol 112-34-5 C₈H₁₈O₃ 162.23 <1 ~230 0.002–0.003
2-Butoxyethanol (EGBE) 111-76-2 C₆H₁₄O₂ 118.17 0.83 171 0.11
2-(2-Methoxyethoxy)ethanol 111-77-3 C₅H₁₂O₃ 120.15 –0.34 194 0.03
Dipropylene glycol methyl ether (DPGME) 34590-94-8 C₇H₁₆O₃ 148.20 0.62 187 0.07

<sup>a</sup>logP values indicate hydrophobicity (higher values = more hydrophobic).

Key Observations :

  • DEGBE has a higher molecular weight and lower logP than EGBE, reflecting its increased hydrophilicity due to the additional ethylene oxide unit .
  • EGBE (ethylene glycol butyl ether) is more volatile, with a vapor pressure ~50× higher than DEGBE, making it less suitable for long-term applications .
  • 2-(2-Methoxyethoxy)ethanol exhibits the lowest logP, indicating strong polarity, while DPGME (propylene glycol derivative) balances moderate volatility and hydrophobicity .

Toxicity and Regulatory Status

Compound Key Risks Regulatory Limits
DEGBE Embryo development concerns ; high migration in food packaging EU Directive 2007/19/EC: <10 µg/kg
EGBE Hematotoxic, classified as hazardous OSHA PEL: 25 ppm; ACGIH TLV: 20 ppm
2-(2-Methoxyethoxy)ethanol Suspected teratogen Restricted in consumer products

Notable Findings:

  • DEGBE’s low volatility reduces inhalation risks but raises concerns about chronic exposure via leaching .
  • EGBE requires stringent safety protocols (e.g., PPE, ventilation) due to acute toxicity .

Environmental and Industrial Impact

  • Indoor Air Quality : DEGBE and its acetate are detected as volatile organic compounds (VOCs) in indoor environments, though at lower concentrations than limonene or formaldehyde .
  • Thermophysical Behavior : DEGBE mixtures with alcohols (e.g., butan-1-ol) exhibit enthalpy differences (~37–45 J·mol⁻¹) depending on temperature, influencing formulation stability .

Biological Activity

(2-Butoxyethoxy)methanol, also known as 2-(2-butoxyethoxy)ethanol, is a glycol ether that has garnered attention due to its widespread use in industrial applications and potential biological effects. This article provides an in-depth analysis of the biological activity associated with this compound, focusing on its metabolic pathways, toxicity, and effects on various biological systems.

This compound is characterized by its ether functional group and is commonly employed as a solvent in cleaning products, coatings, and other industrial applications. Its chemical structure can be represented as follows:

  • Chemical Formula : C₈H₁₈O₃
  • CAS Number : 112-34-5

Metabolic Pathways

Upon exposure, this compound is metabolized primarily to 2-butoxyacetic acid (BAA). This metabolic conversion is significant as BAA is responsible for many of the toxicological effects observed in various studies:

  • Absorption and Distribution : The compound is efficiently absorbed and distributed throughout the body. Studies indicate that it can be detected in urine following exposure, confirming its systemic absorption .
  • Metabolic Conversion : The metabolic pathway involves oxidation by enzymes such as alcohol dehydrogenase and aldehyde dehydrogenase, leading to the formation of BAA .
  • Excretion : BAA is rapidly excreted through urine, with metabolites like butanol and glyoxylate also being formed during degradation .

Toxicological Effects

The toxicity of this compound has been extensively studied in animal models:

  • Hemolytic Effects : The primary health effect associated with BAA is hemolysis, which leads to the destruction of red blood cells. This effect has been observed at low exposure levels (NOAEL at 24.6 ppm in rats) .
  • Organ Toxicity : Secondary effects include liver and kidney damage, particularly at higher doses. In a 6-week oral study on male rats, adverse effects were noted at doses as low as 891 mg/kg bw/day .
  • Neurological Effects : Exposure to high concentrations has resulted in decreased coordination and equilibrium in animal studies, indicating potential neurotoxic effects .

Occupational Exposure

Research indicates that occupational exposure to this compound does not typically result in hemolytic effects under normal conditions. However, deliberate ingestion or high-level exposure can lead to significant health risks .

Environmental Impact

Studies have shown that certain bacterial strains can degrade this compound effectively. For instance, strains isolated from forest soil demonstrated the ability to metabolize the compound into less harmful substances . This bioremediation potential highlights the importance of understanding microbial interactions with chemical pollutants.

Biological Activity Summary Table

Biological ActivityObservationsReference
HemolysisSignificant at low doses; NOAEL 24.6 ppm
Liver ToxicityIncreased liver weights at higher doses
Kidney DamageHistopathological changes observed
Neurological EffectsDecreased coordination at high concentrations
Microbial DegradationEffective degradation by specific bacterial strains

Q & A

Q. What are the recommended safety protocols for handling (2-Butoxyethoxy)methanol in laboratory settings?

this compound poses risks due to its flammability and reactivity. Key safety measures include:

  • Storage : Use airtight containers away from oxidizing agents (e.g., peroxides, chlorates) and strong bases. Store in cool, dark conditions to prevent peroxide formation .
  • PPE : Wear nitrile gloves, chemical-resistant aprons, and safety goggles. Use fume hoods for volatile operations .
  • Exposure Control : Implement airborne concentration monitoring (e.g., NIOSH Method 1403) and install emergency showers/eye wash stations .
  • Medical Surveillance : Conduct pre-exposure liver/kidney function tests for personnel with frequent contact .

Q. What are the key physicochemical properties of this compound relevant to its use as a solvent?

Critical properties include:

PropertyValue/DescriptionSource
Boiling Point~230°C (estimated)NIST
Vapor Pressure0.02 mmHg at 25°CPubChem
SolubilityMiscible with water and organic solventsECHA
ReactivityForms peroxides under light/air exposure

These properties guide its application in organic synthesis, where its polarity and stability under inert conditions are advantageous .

Advanced Research Questions

Q. How can researchers resolve discrepancies in toxicological data for this compound across studies?

Discrepancies often arise from variability in exposure routes (oral vs. dermal) or metabolic differences. Methodological approaches include:

  • Cross-Study Validation : Compare data using standardized OECD guidelines (e.g., Test No. 423 for acute toxicity) .
  • Dose-Response Modeling : Apply benchmark dose (BMD) analysis to harmonize thresholds for hepatotoxicity .
  • In Vitro/In Vivo Correlation : Use hepatic microsome assays to identify species-specific metabolic pathways (e.g., oxidation to butoxyacetic acid) .

Q. What analytical techniques are effective for detecting this compound in environmental matrices?

  • GC-MS : Optimize with a DB-5MS column and electron ionization (EI) for high sensitivity. Use NIST library matching for peak identification .
  • Sample Preparation : Liquid-liquid extraction (LLE) with dichloromethane improves recovery from aqueous samples. Challenges arise in quantifying peroxides without reference standards .
  • Quality Control : Spike samples with deuterated analogs (e.g., d4-(2-Butoxyethoxy)methanol) to correct for matrix effects .

Q. How does the molecular structure of this compound influence its atmospheric reactivity?

The ether and hydroxyl groups facilitate reactions with ozone and hydroxyl radicals. Key findings:

  • Ozone Formation Potential : In chamber studies, it exhibits moderate reactivity (ROG < 1.0) under SAPRC-07 mechanisms, producing formaldehyde and ketones .
  • Computational Modeling : Density Functional Theory (DFT) predicts bond dissociation energies for OH abstraction at the ethoxy group (ΔH = 85 kJ/mol) .

Q. What metabolic pathways are involved in this compound biotransformation in mammals?

  • Phase I Metabolism : Hepatic cytochrome P450 (CYP2E1) oxidizes the terminal ethoxy group to 2-butoxyacetic acid, a nephrotoxic metabolite .
  • Phase II Conjugation : Glucuronidation occurs at the hydroxyl group, enhancing urinary excretion. Competing pathways (e.g., sulfation) vary by species .
  • Experimental Methods : Radiolabeled tracer studies (¹⁴C) in rodents quantify metabolite distribution .

Data Contradiction Analysis

Example : Conflicting reports on hepatotoxicity thresholds may stem from:

  • Ethanol Synergism : Co-exposure with ethanol accelerates CYP2E1 induction, lowering the effective toxic dose .
  • Gender Differences : Female rodents exhibit higher metabolic clearance rates due to estrogen-regulated CYP activity .

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